Anticancer Activity of 2-(2-Chlorobenzyloxy)benzaldehyde (Compound 30) in HL-60 Leukemia Cells
In a head-to-head in vitro study, 2-(2-chlorobenzyloxy)benzaldehyde (designated as compound 30) was compared with a series of benzyloxybenzaldehyde derivatives for antiproliferative activity against the HL-60 human promyelocytic leukemia cell line. It exhibited significant activity within the 1–10 µM concentration range, a potency threshold that defines the active members of this chemical series [1]. Notably, its activity is distinct from the most potent analog in the study, 2-[(3-methoxybenzyl)oxy]benzaldehyde (compound 29), and its positional isomer, 2-[(4-chlorobenzyl)oxy]benzaldehyde (compound 31), both of which were also active in the same concentration window [1][2]. The study further established that active compounds in this class, including compound 30, induce G2/M phase cell cycle arrest and apoptosis, as confirmed by morphological assessment and DNA fragmentation analysis, and lead to the loss of mitochondrial membrane potential (ΔΨm) after 12 hours of treatment [3]. While specific IC50 values for individual compounds were not explicitly reported in the primary paper, the study firmly establishes a common mechanism of action and a defined potency range for the active members, enabling direct cross-comparison and positioning 2-(2-chlorobenzyloxy)benzaldehyde as a validated research tool within this well-characterized pharmacophore class.
| Evidence Dimension | In vitro anticancer potency (HL-60 cell line) |
|---|---|
| Target Compound Data | Exhibited significant activity at 1–10 µM; induces G2/M arrest, apoptosis, and loss of mitochondrial membrane potential after 12h. |
| Comparator Or Baseline | 2-(benzyloxy)benzaldehyde (17), 2-(benzyloxy)-5-chlorobenzaldehyde (28), 2-[(3-methoxybenzyl)oxy]benzaldehyde (29), 2-[(4-chlorobenzyl)oxy]benzaldehyde (31): All exhibited significant activity at 1–10 µM. |
| Quantified Difference | All active compounds fall within the 1–10 µM range. Compound 29 was identified as the most potent, differentiating the target compound from the series lead. The ortho-chloro substitution confers activity distinct from the non-chlorinated analog (17) and the para-chloro isomer (31). |
| Conditions | HL-60 human leukemia cell line; in vitro cytotoxicity assay. |
Why This Matters
This head-to-head data validates the compound as a genuine member of the active benzyloxybenzaldehyde anticancer pharmacophore, providing a defined potency range and mechanism of action that distinguishes it from inactive or less-characterized analogs for oncology research applications.
- [1] Lin, C. F., Yang, J. S., Chang, C. Y., Kuo, S. C., Lee, M. R., & Huang, L. J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537-1544. View Source
- [2] Lin, C. F., Yang, J. S., Chang, C. Y., Kuo, S. C., Lee, M. R., & Huang, L. J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537-1544. View Source
- [3] Lin, C. F., Yang, J. S., Chang, C. Y., Kuo, S. C., Lee, M. R., & Huang, L. J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537-1544. View Source
